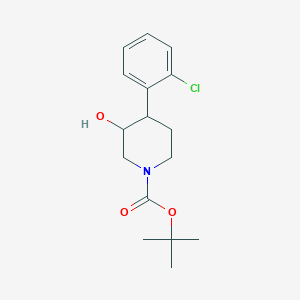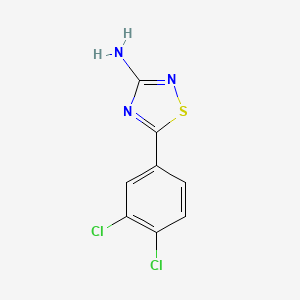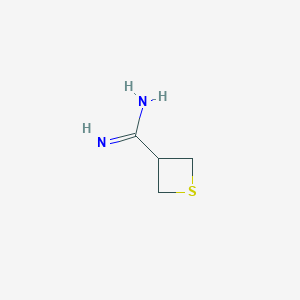
Thietane-3-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thietane-3-carboximidamide is a compound belonging to the class of thietanes, which are four-membered sulfur-containing heterocycles.
Preparation Methods
The synthesis of thietanes, including Thietane-3-carboximidamide, can be achieved through several methods. One traditional route involves the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes, sulfonates of 3-haloalkan-1-ols, or disulfonates of alkane-1,3-diols with sodium sulfide . Another method includes the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, inter- and intramolecular photochemical [2 + 2] cycloadditions (thia-Paternò–Büchi reactions) of alkenes and thiocarbonyl compounds are also used for the synthesis of thietanes .
Chemical Reactions Analysis
Thietane-3-carboximidamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium monothiocarbamates, which act as sulfur nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction of 2-(1-haloalkyl)oxiranes with ammonium monothiocarbamates can yield thietane-3-ol derivatives .
Scientific Research Applications
Thietane-3-carboximidamide has several scientific research applications. In the field of chemistry, it serves as an important intermediate for the synthesis of sulfur-containing acyclic and heterocyclic compounds . In biology and medicine, thietane derivatives have been studied for their potential antiviral, anticancer, and insecticidal properties . Additionally, thietanes are used as building blocks in organic synthesis for the preparation of various biologically active compounds .
Mechanism of Action
The mechanism of action of Thietane-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, such as nucleophilic substitution and cycloaddition . These reactions enable the compound to interact with biological molecules and exert its effects.
Comparison with Similar Compounds
Thietane-3-carboximidamide can be compared with other similar compounds, such as thiiranes and oxetanes. Thiiranes are three-membered sulfur-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles . Thietanes, including this compound, are unique due to their four-membered ring structure containing sulfur, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C4H8N2S |
|---|---|
Molecular Weight |
116.19 g/mol |
IUPAC Name |
thietane-3-carboximidamide |
InChI |
InChI=1S/C4H8N2S/c5-4(6)3-1-7-2-3/h3H,1-2H2,(H3,5,6) |
InChI Key |
ICEOZZNVJCJAQR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


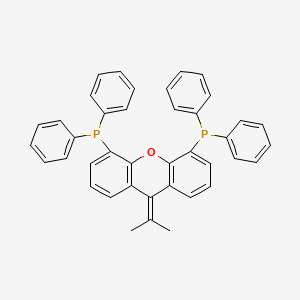
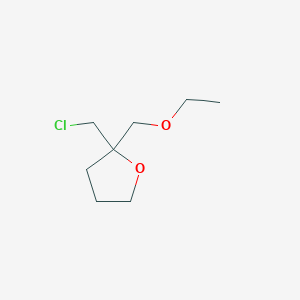
![5-[3-Hydroxy-4-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203229.png)
![tert-Butyl N-{[4-(3-acetylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13203232.png)

![Methyl 2,4,4-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13203240.png)
![2,2-Dimethyl-N-[(2-methylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B13203241.png)
![N,N',N''-1,2,3-Propanetriyltris[N-(carboxymethyl)glycine]](/img/structure/B13203243.png)

![Methyl 2-chloro-6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13203271.png)

